4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1350443-17-2
VCID: VC3357973
InChI: InChI=1S/C11H9BrN2O2/c1-6-4-2-3-5-7(6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)
SMILES: CC1=CC=CC=C1C2=NNC(=C2Br)C(=O)O
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.1 g/mol

4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 1350443-17-2

Cat. No.: VC3357973

Molecular Formula: C11H9BrN2O2

Molecular Weight: 281.1 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid - 1350443-17-2

Specification

CAS No. 1350443-17-2
Molecular Formula C11H9BrN2O2
Molecular Weight 281.1 g/mol
IUPAC Name 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Standard InChI InChI=1S/C11H9BrN2O2/c1-6-4-2-3-5-7(6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)
Standard InChI Key IASGRFQFNAVZHO-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NNC(=C2Br)C(=O)O
Canonical SMILES CC1=CC=CC=C1C2=NNC(=C2Br)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

4-Bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid has a molecular formula of C11H9BrN2O2, closely related to its 4-methylphenyl isomer which has a molecular weight of 281.1 g/mol. The structure features a central pyrazole ring with three key substituents: a bromine atom at the 4-position, a 2-methylphenyl group at the 3-position, and a carboxylic acid group at the 5-position. The pyrazole ring contains two adjacent nitrogen atoms, with one bearing a hydrogen atom that can participate in hydrogen bonding.

Structural Features

The compound contains several functional groups that contribute to its chemical behavior:

Functional GroupPositionChemical Characteristics
Pyrazole ringCoreAromatic heterocycle with two adjacent nitrogen atoms
Bromine4Electron-withdrawing, potential leaving group
2-Methylphenyl3Aromatic substituent with ortho methyl group
Carboxylic acid5Acidic, hydrogen bond donor/acceptor

The presence of these specific functional groups creates a molecule with distinct reactivity patterns and potential for forming various non-covalent interactions, including hydrogen bonds through both the pyrazole NH and the carboxylic acid group.

Synthesis Methods

Oxidation of Methyl Precursors

One potential approach involves the oxidation of a methyl-substituted precursor. This is analogous to the synthesis of 5-bromo-1H-3-pyrazolecarboxylic acid, which can be prepared by oxidizing 3-methyl-5-bromopyrazole using potassium permanganate in acidic conditions . For the target compound, a suitable 4-bromo-3-(2-methylphenyl)-5-methyl-1H-pyrazole precursor would be required.

The reaction conditions might involve:

  • Dissolving the methyl precursor in dilute hydrochloric acid (0.1-0.2M)

  • Heating to 50-60°C

  • Slow addition of potassium permanganate solution

  • Maintaining reaction at 70-80°C for 20-30 minutes

  • Acidification and extraction with ethyl acetate

Alternative Synthetic Approaches

Another potential approach could involve:

  • Starting with a suitable pyrazole core

  • Protection of the pyrazole NH group

  • Bromination at the 4-position

  • Introduction of the 2-methylphenyl group at the 3-position

  • Installation of the carboxylic acid group at the 5-position

  • Deprotection

This multi-step approach would be analogous to the synthesis described for related brominated pyrazole compounds, which involve the use of reagents like butyllithium and brominating agents such as BrCCl₂CCl₂Br under carefully controlled temperature conditions .

Structural Characterization

Crystallographic Considerations

Based on information from related pyrazole derivatives, the crystal structure of 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid might exhibit interesting packing features and non-covalent interactions. In similar compounds like 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, hydrogen bonding networks involving the pyrazole NH and carboxylic acid groups are significant structural features .

Future Research Directions

Structure-Activity Relationships

Further research into 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and its analogs could focus on establishing structure-activity relationships to understand how the position of the methyl group on the phenyl ring affects biological activity. Comparing the 2-methylphenyl isomer with the documented 4-methylphenyl counterpart would provide valuable insights into how subtle structural changes influence function.

Synthetic Methodology Development

The development of efficient, high-yielding synthetic routes specifically optimized for 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid represents an important research opportunity. This could include:

Applications in Drug Discovery

Given the potential biological activities of pyrazole carboxylic acids, further investigation of 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in the context of specific therapeutic targets would be valuable. This could include screening against enzyme panels, receptor binding assays, and evaluations in disease-relevant cellular models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator